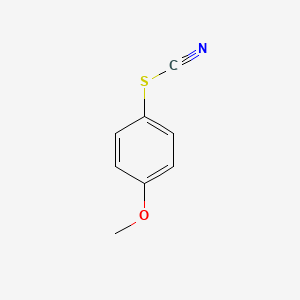

Thiocyanic acid, 4-methoxyphenyl ester

Description

Significance and Scope of Aryl Thiocyanates in Organic Chemistry

Aryl thiocyanates are a class of organic compounds that feature a thiocyanate (B1210189) group (-SCN) directly attached to an aromatic ring. iaea.org They are recognized for their role as pivotal intermediates in organic synthesis, primarily due to the versatile reactivity of the thiocyanate moiety. epa.gov This functional group can act as a precursor to a wide variety of sulfur-containing functionalities, making aryl thiocyanates valuable synthons for the construction of more complex molecules. mdpi.com

The synthesis of aryl thiocyanates can be achieved through several established methods. Traditional approaches include the Sandmeyer reaction, which involves the reaction of diazonium salts with copper(I) thiocyanate. epa.gov Another common method is the nucleophilic substitution of an aryl halide with a thiocyanate salt, such as potassium thiocyanate. iaea.org More contemporary methods have also been developed, including the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN), which offers a more efficient and practical route to these compounds. researchgate.net

The chemical reactivity of aryl thiocyanates is a key aspect of their utility. The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, although reactions at sulfur are more common. It is also susceptible to nucleophilic attack, allowing for the synthesis of a diverse range of heterocyclic compounds. For instance, aryl thiocyanates are frequently employed in the synthesis of thiazoles, benzothiazoles, and other related heterocyclic systems that form the core of many pharmaceutically active compounds. nih.gov Furthermore, aryl thiocyanates can undergo transformations such as hydrolysis to thiocarbamates and isomerization to the corresponding isothiocyanates. epa.gov Their ability to serve as a source of the cyanide ('CN') group has also been explored in various chemical transformations.

Positioning of Thiocyanic Acid, 4-Methoxyphenyl (B3050149) Ester within Aryl Thiocyanate Chemistry

Thiocyanic acid, 4-methoxyphenyl ester, with the chemical formula C8H7NOS, holds a specific and important position within the broader class of aryl thiocyanates. biosynth.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring influences the reactivity of the thiocyanate group, making this compound a subject of interest in various synthetic applications.

One of the notable applications of this compound is its use as a reagent in the synthesis of functionalized heterocyclic compounds. For example, it has been utilized in the preparation of novel thiazole (B1198619) derivatives that bear a sulfonamide moiety. iaea.org These resulting compounds have been investigated for their potential biological activities, highlighting the role of the parent aryl thiocyanate as a key building block for molecules of medicinal interest. The 4-methoxyphenyl group in these structures is often integral to the final properties of the synthesized molecules.

Furthermore, the compound has been described as a functionalized molecule that can be used as a reagent in various organic chemistry contexts. biosynth.com Research has also pointed towards its potential use as a catalyst in specific chemical transformations, such as the conversion of chloride to elemental chlorine, although this application is less commonly cited. biosynth.com The reactivity of the molecule can be dependent on the presence of other functional groups within the reacting system. biosynth.com

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 5285-90-5 biosynth.com |

| Molecular Formula | C8H7NOS biosynth.com |

| Molecular Weight | 165.21 g/mol biosynth.com |

| SMILES | COC1=CC=C(C=C1)SC#N biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIDKUNLAGUKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200869 | |

| Record name | Thiocyanic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-90-5 | |

| Record name | Thiocyanic acid, 4-methoxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Thiocyanic Acid, 4 Methoxyphenyl Ester

Classical and Established Synthetic Routes

Sandmeyer Reaction Derivatives for Aryl Thiocyanate (B1210189) Synthesis

The Sandmeyer reaction is a well-established method for converting aromatic amines into a wide range of functional groups via a diazonium salt intermediate. To synthesize Thiocyanic acid, 4-methoxyphenyl (B3050149) ester, the process begins with the diazotization of 4-methoxyaniline. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrofluoroboric acid, at low temperatures (0 °C) to form the corresponding 4-methoxybenzenediazonium (B1197204) salt.

The subsequent step, known as thiocyanodediazoniation, involves the reaction of this diazonium salt with a thiocyanate salt. While traditional Sandmeyer conditions often utilize copper(I) thiocyanate, modern variations have shown that the reaction can proceed efficiently with sodium thiocyanate in anhydrous acetonitrile (B52724). Some procedures may employ copper powder as a catalyst to improve yields, which can be excellent, often exceeding 80%. researchgate.net In some cases, the reaction can also proceed without a metal catalyst, highlighting the role of the diazonium salt's counter-ion in facilitating the transformation. researchgate.net This method is advantageous as it generally leads to high yields and minimizes the formation of the isomeric isothiocyanate. researchgate.net

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| 4-Methoxyaniline | 1. NaNO₂, HBF₄2. NaSCN, Cu powder | 1. 0 °C2. Anhydrous acetonitrile, RT | Thiocyanic acid, 4-methoxyphenyl ester | >80 |

| 4-Methoxyaniline | 1. NaNO₂, HBF₄2. NaSCN | 1. 0 °C2. Anhydrous acetonitrile, RT or 50 °C | This compound | 63 (average) |

Reactions Involving Alkali Thiocyanates and Precursors

Another classical approach involves the nucleophilic aromatic substitution (SNAr) of an aryl halide or a related precursor with an alkali thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). For the synthesis of this compound, a suitable starting material would be a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-chloroanisole) that is activated towards nucleophilic attack. However, the methoxy (B1213986) group is an activating group for electrophilic substitution, making the benzene (B151609) ring less susceptible to nucleophilic attack unless a strong electron-withdrawing group is also present on the ring. nih.gov

Alternatively, arylboronic acids can serve as precursors. A copper-catalyzed cross-coupling reaction between 4-methoxyphenylboronic acid and KSCN has been developed. organic-chemistry.org This method typically uses a copper(II) acetate (B1210297) catalyst in the presence of a ligand and base like 4-methylpyridine (B42270), with molecular oxygen as the oxidant. organic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, offering a practical route to the desired aryl thiocyanate. organic-chemistry.org

| Precursor | Reagents | Catalyst | Conditions | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | KSCN, O₂ | Cu(OAc)₂ | 4-Methylpyridine, Acetonitrile, 80 °C, 12 h | This compound | Up to 91 |

Modern and Mechanistically Driven Synthetic Approaches

Electrochemical Thiocyanation Protocols

Electrochemical methods offer a green and efficient alternative for the synthesis of this compound. Direct, one-pot electrochemical thiocyanation of anisole (B1667542) (methoxybenzene) has been demonstrated to be highly regioselective, yielding exclusively the para-substituted product, 1-methoxy-4-thiocyanatobenzene. researchgate.netrsc.org This process uses ammonium (B1175870) thiocyanate (NH₄SCN) as both the thiocyanate source and the electrolyte in a solvent like glacial acetic acid at room temperature. researchgate.netrsc.org

The mechanism involves the anodic oxidation of the thiocyanate anion (SCN⁻) to generate the thiocyanogen (B1223195) radical (SCN•), which then dimerizes to form thiocyanogen ((SCN)₂). rsc.org This electrophilic species then attacks the electron-rich anisole ring, preferentially at the para position. Both controlled-potential and constant-current electrolysis techniques can be employed, with controlled-potential methods often proving more effective and leading to product yields exceeding 80%. rsc.org

| Substrate | Thiocyanate Source | Electrolysis Type | Solvent | Key Feature | Product Yield (%) |

| Anisole | Ammonium thiocyanate | Controlled-potential | Glacial Acetic Acid | High regioselectivity (para-product only) | >80 |

| Anisole | Ammonium thiocyanate | Constant-current | Glacial Acetic Acid | High regioselectivity | Lower than controlled-potential |

Metal-Free C-H Functionalization for Direct Aryl Thiocyanation using Ammonium Thiocyanate

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forming carbon-sulfur bonds. jchemlett.com Several metal-free methods have been developed for the direct thiocyanation of aromatic C-H bonds using the inexpensive and readily available ammonium thiocyanate. jchemlett.comjchemlett.com These protocols often rely on an oxidizing agent to facilitate the reaction.

For the synthesis of this compound from anisole, various oxidants can be employed. For instance, a mechanochemical (ball-milling) method using ammonium persulfate as the oxidant and silica (B1680970) as a grinding auxiliary affords the product in moderate to excellent yields under solvent-free conditions. nih.govacs.org This green chemistry approach is characterized by short reaction times and simple operation. nih.govacs.org Other systems, such as those mediated by iodine or other oxidizing agents, also enable the direct conversion of the C-H bond in anisole to a C-SCN bond with high regioselectivity for the para position. jchemlett.com

| Substrate | Reagents | Method | Key Features | Product Yield (%) |

| Anisole | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball-milling | Solvent-free, short reaction time | 8-96 (across various aryl compounds) |

| Anisole | NH₄SCN, Iodine/MeOH | Solution-phase | Metal-free | Not specified for anisole |

Trimethylsilyl (B98337) Cyanide (TMSCN)-Mediated Synthetic Strategies from Arenesulfinates or Arenesulfonyl Chlorides

Aryl thiocyanates can also be synthesized from arenesulfonyl chlorides or arenesulfinates. While direct conversion of 4-methoxybenzenesulfonyl chloride or its corresponding sulfinate to this compound using Trimethylsilyl cyanide (TMSCN) is a plausible synthetic route, specific examples in the literature are less common than for other methods. organic-chemistry.org The general principle involves the reaction of the sulfur-containing precursor with a cyanide source.

An electrochemical approach has been described for the direct cyanation of thiols using TMSCN, which is an oxidant- and transition-metal-free method. organic-chemistry.org A related concept involves the reaction of sulfoxides via an interrupted Pummerer reaction to yield thiocyanates. organic-chemistry.org Applying this logic, 4-methoxybenzenesulfonyl chloride could potentially be reduced to a sulfinate or thiol intermediate, which then reacts with a cyanide source like TMSCN. However, more direct methods are generally preferred for their efficiency and simplicity.

Photoinduced and Catalytic Thiocyanation Methods

The synthesis of aryl thiocyanates, including this compound, has been significantly advanced through the development of photoinduced and catalytic methods. These techniques offer alternatives to traditional methods, often providing milder reaction conditions, higher selectivity, and improved functional group tolerance.

Photoinduced Thiocyanation: Visible-light photoredox catalysis has emerged as a powerful and green tool for the formation of C-S bonds. nih.gov These methods typically involve the generation of a thiocyanate radical (SCN•) from an inexpensive and readily available thiocyanate salt, such as ammonium or potassium thiocyanate. nih.gov The process is initiated by a photocatalyst, which, upon absorbing visible light, becomes excited and can then oxidize the thiocyanate anion to its radical form. nih.gov This highly reactive radical can then engage with aromatic substrates.

For instance, a photoredox-catalyzed approach using Eosin Y as the photocatalyst and molecular oxygen as the terminal oxidant has been developed for the thiocyanation of various aromatic and heteroaromatic compounds. nih.gov Another study demonstrated a visible-light-mediated method for phenol (B47542) thiocyanation using an ARS-TiO2 photocatalyst, which facilitates the direct C-H functionalization of phenols at room temperature. nih.gov These light-driven approaches are advantageous as they often proceed under mild conditions, utilizing a sustainable energy source. nih.gov

Catalytic Thiocyanation: Transition metal catalysis, particularly with copper and iron, provides efficient pathways for the synthesis of aryl thiocyanates. These methods often involve the cross-coupling of an aryl precursor with a thiocyanate source.

Copper-Catalyzed Methods: Copper catalysts are widely used for C-S bond formation. One effective method involves the cross-coupling of arylboronic acids with potassium thiocyanate (KSCN). organic-chemistry.org A system using copper acetate (Cu(OAc)2) as the catalyst, 4-methylpyridine as both a ligand and a base, and molecular oxygen as the oxidant has been reported to successfully synthesize various aryl thiocyanates. organic-chemistry.org This method is suitable for arylboronic acids with electron-rich groups, such as the 4-methoxyphenyl group. organic-chemistry.org Another approach utilizes a simple and inexpensive system of copper iodide (CuI) as the catalyst with 1,10-phenanthroline (B135089) as a ligand to couple aryl iodides with KSCN. ccspublishing.org.cnresearchgate.net This procedure is noted for avoiding exotic and poisonous reagents. ccspublishing.org.cnresearchgate.net

Iron-Catalyzed Methods: Iron(III) chloride (FeCl3) has been identified as an effective Lewis acid catalyst for the regioselective thiocyanation of arenes. nih.gov This method uses N-thiocyanatosaccharin as the electrophilic thiocyanating agent. The iron catalyst activates the agent, facilitating the subsequent electrophilic attack on activated arenes, such as anisole and its derivatives. nih.gov This procedure is typically fast and efficient. nih.gov

The table below summarizes key aspects of these modern synthetic methodologies.

| Method Type | Catalyst/Photocatalyst | Aryl Substrate | Thiocyanating Agent | Key Conditions | Advantages | Reference |

| Photoinduced | Eosin Y / Ru(bpy)3Cl2 | Anisole/Phenol Derivatives | Ammonium Thiocyanate | Visible Light, Room Temp. | Green energy source, mild conditions | nih.gov |

| Copper-Catalyzed | Copper Acetate (Cu(OAc)2) | Arylboronic Acids | Potassium Thiocyanate (KSCN) | O2 (oxidant), 4-methylpyridine | Good for electron-rich substrates | organic-chemistry.org |

| Copper-Catalyzed | Copper Iodide (CuI) | Aryl Iodides | Potassium Thiocyanate (KSCN) | 1,10-phenanthroline (ligand) | Inexpensive, avoids toxic reagents | ccspublishing.org.cnresearchgate.net |

| Iron-Catalyzed | Iron(III) Chloride (FeCl3) | Activated Arenes (e.g., Anisole) | N-thiocyanatosaccharin | Lewis acid catalysis | Fast, efficient, regioselective | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound, and related aryl thiocyanates is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. nih.gov These principles focus on the use of renewable resources, energy efficiency, and the reduction of hazardous waste. tandfonline.com

Energy Efficiency and Use of Renewable Energy: Photoinduced synthesis methods directly align with the principle of energy efficiency. By utilizing visible light as an energy source, these reactions often proceed at ambient temperature, reducing the energy consumption associated with heating. nih.gov Light is a sustainable and non-polluting energy source, making photocatalysis an attractive green alternative to traditional thermally driven processes. researchgate.net

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Catalytic methods, such as the copper- and iron-catalyzed reactions described previously, reduce waste by using small amounts of a catalyst that can be recycled, in principle, to facilitate a large number of transformations. nih.gov This approach improves atom economy, as more of the atoms from the reactants are incorporated into the final product. For example, copper-catalyzed cross-coupling reactions provide an efficient route to aryl thiocyanates without the need for stoichiometric, and often toxic, reagents. organic-chemistry.orgresearchgate.net

Use of Safer Solvents and Reaction Conditions: A significant focus of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research has demonstrated electrophilic thiocyanation reactions in safer solvents like ethanol (B145695) at room temperature. mdpi.com Furthermore, the development of procedures in aqueous media, sometimes facilitated by phase-transfer catalysts like polyethylene (B3416737) glycol (PEG), represents a significant step towards greener synthesis. tandfonline.com These approaches not only reduce the use of volatile organic compounds (VOCs) but can also simplify product purification. tandfonline.com

Waste Reduction and Prevention: Green chemistry emphasizes the prevention of waste rather than its treatment after it has been created. tandfonline.com Methods that proceed with high selectivity and yield, such as the regioselective iron-catalyzed thiocyanation of arenes, minimize the formation of byproducts and simplify purification, thereby reducing waste generation. nih.gov The development of one-pot tandem processes, where multiple synthetic steps are carried out in the same reactor, further contributes to waste reduction by eliminating the need for intermediate workup and purification steps. nih.gov

The application of these principles to the synthesis of this compound is summarized in the table below.

| Green Chemistry Principle | Application in Synthesis | Example Method | Benefit | Reference |

| Energy Efficiency | Use of visible light as an energy source instead of heat. | Photoredox catalysis with Eosin Y. | Reduced energy consumption, use of a sustainable energy source. | nih.gov |

| Catalysis | Employing small amounts of transition metals to facilitate the reaction. | Copper-catalyzed cross-coupling of aryl halides or boronic acids. | High atom economy, reduced waste, avoids stoichiometric reagents. | organic-chemistry.orgccspublishing.org.cnresearchgate.net |

| Safer Solvents | Replacing hazardous solvents with environmentally friendly alternatives. | Thiocyanation reactions performed in ethanol or PEG-water systems. | Reduced pollution and health hazards associated with VOCs. | tandfonline.commdpi.com |

| Waste Prevention | High-yield, regioselective reactions that minimize byproduct formation. | Iron-catalyzed C-H thiocyanation of activated arenes. | Simplified purification, less chemical waste generated. | nih.gov |

Chemical Reactivity and Transformation Pathways of Thiocyanic Acid, 4 Methoxyphenyl Ester

Role as a Core Synthetic Intermediate

Organic thiocyanates, including the 4-methoxyphenyl (B3050149) ester derivative, are recognized as important synthetic intermediates. researchgate.net Their utility stems from their ability to be converted into a wide array of other functional groups. They are particularly relevant as precursors for bioactive compounds and are used in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govucc.ie The 4-methoxyphenyl ester variant, specifically, provides a scaffold that can be incorporated into more complex molecules where the methoxy-substituted phenyl ring is a desired structural feature. Its role as an intermediate allows for the introduction of sulfur-based functionalities into aromatic systems. nih.gov

Electrophilic and Nucleophilic Character of the Thiocyanate (B1210189) Group

The thiocyanate group (-S-C≡N) exhibits ambivalent reactivity, capable of acting as both an electrophile and a nucleophile, which is a key factor in its synthetic versatility. researchgate.net

Electrophilic Character : The sulfur atom in the thiocyanate group is susceptible to attack by nucleophiles. ontosight.ai This electrophilic nature allows for reactions where the -CN group is displaced, making it a good leaving group in substitution reactions. Furthermore, the carbon atom of the nitrile can also be an electrophilic site. This dual electrophilicity on both sulfur and carbon renders thiocyanates especially attractive as synthetic intermediates. researchgate.net

Nucleophilic Character : The thiocyanate anion (SCN⁻) is a potent nucleophile. While Thiocyanic acid, 4-methoxyphenyl ester itself is not an anion, its reactions can be influenced by the nucleophilic character of the nitrogen and sulfur atoms in certain contexts, particularly in rearrangement pathways or when participating in cycloaddition reactions. The ambident nature of the thiocyanate ion, where it can attack via either the sulfur or nitrogen atom, is a classic example of this dual character, leading to the formation of both thiocyanates and isothiocyanates. researchgate.net

Derivatization Reactions and Functional Group Transformations

The reactivity of this compound allows for numerous derivatizations, transforming the thiocyanate group into other valuable sulfur-containing moieties.

This compound can be converted into a variety of other sulfur-containing compounds, highlighting its role as a synthetic hub. wikipedia.org

Thioethers : Aryl thiocyanates are readily converted into thioethers (sulfides). nih.gov This transformation can be achieved through reactions with organometallic reagents. For instance, treatment with a Grignard reagent can replace the cyanide group to form a new carbon-sulfur bond, yielding a thioether. nih.gov This provides a direct method for creating C-S-C linkages from an aromatic thiocyanate precursor.

| Reactant | Reagent | Product | Functional Group Formed |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | 4-Methoxy-thioanisole | Thioether |

| This compound | Thiol (R-SH) | Aryl Disulfide | Disulfide |

Sulfoxides : While the direct oxidation of thiocyanates to sulfoxides is not a primary pathway, the reverse reaction highlights the chemical relationship between these functional groups. Thiocyanates can be synthesized from sulfoxides via a dealkylative cyanation process, often described as an interrupted Pummerer reaction. researchgate.netnih.gov This reaction proceeds under mild conditions through the electrophilic activation of the sulfoxide (B87167), demonstrating a viable pathway to form aryl thiocyanates like the 4-methoxyphenyl ester from corresponding sulfoxide precursors. nih.gov

Phosphonothioates : Thiocyanates serve as precursors for phosphonothioates, a class of organophosphorus compounds containing a phosphorus-sulfur single bond. ucc.ie The synthesis can be achieved via nucleophilic substitution, where a diphenylphosphine (B32561) oxide attacks the thiocyanate compound. researchgate.net This reaction is significant as phosphonothioates are crucial components in the synthesis of therapeutic oligonucleotides. researchgate.net

Organic thiocyanates (R-SCN) can undergo rearrangement to form the thermodynamically more stable isothiocyanate isomers (R-NCS). wikipedia.org This isomerization is a well-documented transformation for this class of compounds. rsc.org

The reaction is particularly rapid for certain structures, such as allyl thiocyanate. wikipedia.org For aryl thiocyanates like this compound, the conversion is typically more challenging and often requires elevated temperatures or catalysis. google.com In some cases, an excess of thiocyanate ion can catalyze the isomerization of acyl thiocyanates to acyl isothiocyanates. wikipedia.org The general pathway involves the cleavage of the S-C bond followed by the formation of a new N-C bond, turning the thiocyanate into an isothiocyanate.

| Starting Compound | Product | Transformation Type | Conditions |

| This compound | 4-Methoxyphenyl isothiocyanate | Isomerization | Heat or Catalysis |

Mechanistic Investigations of this compound Reactions

The mechanisms governing the reactions of aryl thiocyanates are diverse and depend on the specific transformation.

Electrophilic Thiocyanation : The formation of aryl thiocyanates often proceeds via electrophilic aromatic substitution. In these reactions, an electrophilic thiocyanating agent is generated in situ. For example, the reaction of an oxidant with a thiocyanate salt can produce the thiocyanate radical (SCN•) or a more reactive species like thiocyanogen (B1223195) chloride (Cl-SCN). nih.govjchemlett.com This electrophile then attacks the electron-rich aromatic ring of a precursor like anisole (B1667542), followed by deprotonation to yield the final product, this compound.

Nucleophilic Substitution at Sulfur : The derivatization of the thiocyanate group often involves a nucleophilic attack on the electrophilic sulfur atom. ontosight.ai In the formation of thioethers or phosphonothioates, a nucleophile (e.g., from a Grignard reagent or a phosphine (B1218219) oxide) attacks the sulfur, leading to the cleavage of the S-CN bond and the displacement of the cyanide anion as a leaving group. researchgate.net

Formation from Sulfoxides : A proposed mechanism for the synthesis of thiocyanates from sulfoxides involves an initial electrophilic activation of the sulfoxide (e.g., with triflic anhydride). nih.gov This is followed by the addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form a cyanosulfonium intermediate. This intermediate is then readily dealkylated by the counteranion to yield the thiocyanate product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Thiocyanic Acid, 4 Methoxyphenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy:

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the methoxy (B1213986) group. The 4-substituted (para) pattern of the benzene ring typically results in two sets of doublets, often referred to as an AA'BB' system, due to the symmetry of the molecule.

Aromatic Protons (AA'BB' System): The protons ortho to the electron-donating methoxy group (H-3 and H-5) are expected to be shielded and appear upfield, while the protons ortho to the electron-withdrawing thiocyanate (B1210189) group (H-2 and H-6) would be deshielded and appear downfield. This would result in two distinct doublets, each integrating to two protons.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and would appear as a sharp singlet, typically in the range of 3.8 ppm. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The aromatic region will display four distinct signals for the six carbons of the benzene ring due to symmetry. The carbon attached to the methoxy group (C-4) and the carbon attached to the thiocyanate group (C-1) are quaternary and will show characteristic shifts. The carbons ortho and meta to these substituents (C-2/C-6 and C-3/C-5) will also have distinct chemical shifts. The chemical shift of the methoxy carbon is typically observed around 55-56 ppm. researchgate.net

Thiocyanate Carbon: The carbon of the thiocyanate group (-SCN) is a key identifier. In model compounds, the chemical shift for the thiocyanate carbon is observed in the range of 109-115 ppm. nih.gov Its exact position is influenced by the electronic nature of the attached aryl group and the solvent environment. nih.gov

Predicted NMR Data for Thiocyanic Acid, 4-Methoxyphenyl (B3050149) Ester

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-2, H-6 | ~7.5 (d) | ~134 |

| H-3, H-5 | ~7.0 (d) | ~115 |

| -OCH₃ | ~3.8 (s) | ~55.5 |

| C-1 | - | ~120 |

| C-4 | - | ~162 |

| -SCN | - | ~112 |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For Thiocyanic acid, 4-methoxyphenyl ester, these techniques are particularly useful for characterizing the thiocyanate group and the substituted benzene ring.

The thiocyanate (-SCN) group has several characteristic vibrational modes, the most prominent being the C≡N triple bond stretch.

C≡N Stretching Vibration (ν(C≡N)): This is a very strong and sharp absorption in the IR spectrum, typically appearing in the range of 2140-2175 cm⁻¹. In organic thiocyanates, this band is often observed around 2150 cm⁻¹. nih.gov The corresponding Raman band is also intense. The exact frequency can provide insights into the electronic environment of the SCN group.

C-S Stretching Vibration (ν(C-S)): The carbon-sulfur single bond stretch is generally weaker and appears in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. Its identification can sometimes be complicated by the presence of other absorptions in this region.

SCN Bending Vibration (δ(SCN)): The bending vibration of the thiocyanate group is found at lower frequencies, usually in the far-infrared region around 400-470 cm⁻¹.

Characteristic Vibrational Frequencies for the Thiocyanate Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| ν(C≡N) | 2140 - 2175 | Strong (IR), Strong (Raman) |

| ν(C-S) | 600 - 800 | Weak to Medium (IR) |

| δ(SCN) | 400 - 470 | Medium (IR) |

The vibrational frequency of the thiocyanate group, particularly the C≡N stretch, is sensitive to the surrounding solvent environment. This solvatochromic shift can provide valuable information about solute-solvent interactions.

Studies on model compounds like methyl thiocyanate (MeSCN) have shown that the ν(C≡N) frequency is influenced by both the polarity of the solvent and its ability to form hydrogen bonds. nih.gov

Polar Aprotic Solvents: In solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (ACN), the ν(C≡N) band generally shifts to lower frequencies (red-shift) compared to the gas phase. This is attributed to the stabilization of the polar S-C≡N bond by the solvent's dielectric medium.

Protic Solvents: In protic solvents such as water and alcohols (e.g., methanol), the ν(C≡N) frequency tends to shift to higher frequencies (blue-shift) relative to aprotic solvents of similar polarity. nih.gov This blue-shift is often attributed to the formation of hydrogen bonds between the solvent protons and the nitrogen atom of the thiocyanate group. nih.gov Some studies suggest that interactions with the sulfur atom can also play a role. The presence of specific hydrogen bonding interactions can sometimes lead to the appearance of distinct shoulders or a broadening of the ν(C≡N) band. nih.gov

Solvent Effects on the ν(C≡N) Frequency of a Model Thiocyanate (MeSCN) nih.gov

| Solvent | ν(C≡N) Peak Position (cm⁻¹) |

| Carbon Tetrachloride | 2161.0 |

| Tetrahydrofuran (THF) | 2157.0 |

| Acetonitrile (ACN) | 2158.0 |

| Methanol (MeOH) | 2159.5 |

| Water (H₂O) | 2162.5 |

Data from studies on methyl thiocyanate (MeSCN) as a model compound. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound (C₈H₇NOS), the molecular weight is 165.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺˙) at m/z = 165. The subsequent fragmentation would likely proceed through several key pathways characteristic of aromatic ethers and thiocyanates.

Expected Fragmentation Pathways:

Loss of the Thiocyanate Radical: Cleavage of the Ar-SCN bond would result in the loss of an ·SCN radical (58 u), leading to a fragment ion corresponding to the 4-methoxyphenyl cation at m/z = 107.

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (·CH₃, 15 u) from the molecular ion, which would produce a fragment at m/z = 150. This can be followed by the loss of carbon monoxide (CO, 28 u) to give a fragment at m/z = 122.

Cleavage of the Ether Bond: Fragmentation can also involve the loss of the entire methoxy group (·OCH₃, 31 u) or formaldehyde (B43269) (CH₂O, 30 u) through rearrangement processes, leading to ions at m/z = 134 and m/z = 135, respectively.

Formation of the Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion. The 4-methoxyphenyl cation (m/z = 107) could potentially lose CO to form a C₆H₇⁺ species at m/z = 79, or lose CH₃ followed by CO to form a fragment at m/z = 77 (phenyl cation).

Predicted Major Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 165 | [M]⁺˙ (Molecular Ion) | - |

| 150 | [M - CH₃]⁺ | ·CH₃ |

| 134 | [M - OCH₃]⁺ | ·OCH₃ |

| 122 | [M - CH₃ - CO]⁺ | ·CH₃, CO |

| 107 | [M - SCN]⁺ | ·SCN |

| 77 | [C₆H₅]⁺ | C₂H₂O, SCN |

Theoretical and Computational Chemistry of Thiocyanic Acid, 4 Methoxyphenyl Ester

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in determining the electronic structure of molecules. These methods, rooted in quantum mechanics, can predict various properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential. For thiocyanic acid, 4-methoxyphenyl (B3050149) ester, these calculations would reveal the influence of the electron-donating methoxy (B1213986) group on the phenyl ring and the electron-withdrawing thiocyanate (B1210189) group. This interplay of electronic effects is crucial in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure dictates the regions of high and low electron density, which are key to predicting how the molecule will interact with other chemical species. For instance, the nitrogen and sulfur atoms of the thiocyanate group and the oxygen atom of the methoxy group are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the aromatic ring, influenced by the methoxy group, would have a modified electron density that affects its susceptibility to electrophilic aromatic substitution.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its energetic properties. By optimizing the molecular geometry, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (a minimum on the potential energy surface). For thiocyanic acid, 4-methoxyphenyl ester, DFT studies, likely using functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), would provide a detailed picture of its structure. researchgate.net

The planarity of the 4-methoxyphenyl group is a key structural feature that would be confirmed by such calculations. researchgate.net The optimized geometry would also reveal the precise orientation of the thiocyanate group relative to the phenyl ring. Energetic properties, including the total energy of the molecule, heats of formation, and strain energies, can also be computed. These energetic data are vital for assessing the thermodynamic stability of the molecule and for comparing the relative energies of different isomers or conformers.

Table 1: Predicted Geometrical Parameters from DFT Calculations This table presents hypothetical, yet scientifically reasonable, data for this compound based on general knowledge of similar molecular structures investigated by DFT. Specific experimental or calculated data for this compound were not found in the search results.

| Parameter | Predicted Value |

|---|---|

| C-O (methoxy) bond length | ~1.36 Å |

| C-S (thiocyanate) bond length | ~1.78 Å |

| S-C (thiocyanate) bond length | ~1.69 Å |

| C≡N (thiocyanate) bond length | ~1.16 Å |

| C-S-C bond angle | ~99° |

| Phenyl ring C-C bond lengths | ~1.39 - 1.40 Å |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely to be concentrated on the electron-withdrawing thiocyanate group. This distribution suggests that the molecule could act as an electron donor in reactions involving the aromatic ring and as an electron acceptor at the thiocyanate moiety. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical, yet scientifically reasonable, data for this compound based on general principles of computational chemistry. Specific calculated data for this compound were not found in the search results.

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 |

| Electronegativity (χ) | ~ 3.5 to 4.5 |

| Chemical Hardness (η) | ~ 2.0 to 3.0 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, these models can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy and, consequently, the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the thiocyanate group or electrophilic addition to the aromatic ring, computational modeling can provide a detailed mechanistic understanding. For example, the reaction of aryl thiocyanates with nucleophiles can be modeled to understand the formation of new chemical bonds and the breaking of existing ones. fiveable.me These models can also help to explain the regioselectivity and stereoselectivity of reactions.

Spectroscopic Property Prediction (e.g., Computational NMR and Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is essential for the identification and characterization of molecules. For this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) would provide theoretical chemical shifts for each unique proton and carbon atom. mdpi.comnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. DFT calculations are commonly used for this purpose and can achieve high accuracy. github.iofrontiersin.org

Similarly, the prediction of vibrational frequencies using computational methods can generate a theoretical infrared (IR) spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the characteristic stretching frequency of the C≡N bond in the thiocyanate group and the C-O stretching of the methoxy group. For instance, the C≡N stretching frequency in similar molecules like methyl thiocyanate has been computationally studied to understand how it is affected by its environment. nih.gov These theoretical spectra are invaluable for interpreting experimental IR data.

Table 3: Predicted Spectroscopic Data This table presents hypothetical, yet scientifically reasonable, data for this compound based on established knowledge of computational spectroscopy for similar functional groups. Specific calculated data for this compound were not found in the search results.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR (aromatic protons) | δ ~6.8 - 7.4 ppm |

| ¹H NMR (methoxy protons) | δ ~3.8 ppm |

| ¹³C NMR (C≡N) | δ ~110 - 115 ppm |

| IR Freq. (C≡N stretch) | ~2150 - 2170 cm⁻¹ |

| IR Freq. (C-O stretch) | ~1240 - 1260 cm⁻¹ |

Strategic Applications in Contemporary Organic Synthesis

Thiocyanic Acid, 4-Methoxyphenyl (B3050149) Ester as a Building Block for Heterocyclic Scaffolds

Aryl thiocyanates are valuable precursors for the synthesis of sulfur-containing heterocycles, which are prominent motifs in pharmaceuticals and agrochemicals. nih.gov The reactivity of the thiocyanate (B1210189) group allows for its incorporation into various ring systems.

One of the primary applications of aryl thiocyanates is in the synthesis of benzothiazoles . researchgate.net General synthetic strategies often involve the reaction of substituted anilines with a thiocyanate source, such as ammonium (B1175870) or potassium thiocyanate, to form a 2-aminobenzothiazole (B30445) through an oxidative cyclization process. researchgate.netacs.orgresearchgate.net While these methods typically use inorganic thiocyanates, Thiocyanic acid, 4-methoxyphenyl ester can serve as an organic-soluble source of the electrophilic "SCN" group in related transformations. For instance, iodine-mediated oxidative annulation of aromatic amines and aldehydes with ammonium thiocyanate provides an efficient route to 2-arylbenzothiazoles. acs.org

Another significant transformation is the Riemschneider thiocarbamate synthesis , which directly converts aryl thiocyanates into S-aryl thiocarbamates upon treatment with a strong acid followed by hydrolysis. wikipedia.orgwikipedia.orgwikipedia.org The resulting thiocarbamates are stable, versatile intermediates that can be further elaborated. For example, they can undergo cyclization or be used in coupling reactions to build more complex heterocyclic structures.

The versatility of this compound as a synthetic building block is summarized in the table below.

Table 1: Heterocyclic Precursors from Aryl Thiocyanates

| Precursor Formed | Reaction Type | Potential Heterocyclic Products |

|---|---|---|

| S-Aryl Thiocarbamates | Riemschneider Synthesis | Thiazolidinones, Thiazinanes |

| Benzothiazole Derivatives | Oxidative Cyclization | Substituted Benzothiazoles |

| Thiotetrazoles | Click Reaction (with azides) | Tetrazole-containing scaffolds |

Utilization in the Synthesis of Functional Organic Materials

The unique electronic and coordination properties of the thiocyanate group make it a valuable component in the design of functional organic materials. The SCN moiety can act as a ligand, binding to metal centers to form coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov

This compound, can be envisioned as a precursor for ligands used in such materials. The thiocyanate group is an ambidentate ligand, capable of coordinating to metals through either the sulfur or nitrogen atom, or acting as a bridge between two metal centers. wikipedia.orgresearchgate.net This bridging capability is crucial for constructing one-, two-, or three-dimensional extended networks, which are characteristic of coordination polymers. sfu.camdpi.comsfu.caiucr.org The properties of these materials, such as porosity, conductivity, and optical response, can be tuned by the choice of the metal and the organic ligand. The 4-methoxyphenyl group in the ester provides a rigid aromatic backbone and its methoxy (B1213986) substituent can influence the electronic properties and solubility of the resulting material.

Table 2: Potential Applications in Functional Materials

| Material Type | Role of Thiocyanate Moiety | Potential Application |

|---|---|---|

| Coordination Polymers | Bridging Ligand | Gas storage, Catalysis, Sensors |

| Metal-Organic Frameworks (MOFs) | Linker Precursor | Porous materials, Separation |

| Optoelectronic Materials | Electron-rich Component | Semiconductors, Photovoltaics |

Development of Complex Molecular Architectures via Thiocyanate Chemistry

In multi-step synthesis, the strategic introduction and subsequent transformation of a functional group is a cornerstone of building complex molecules. youtube.com The thiocyanate group of this compound serves as a versatile synthetic handle that can be converted into a range of other important sulfur-containing functionalities. nih.govresearchgate.net This chemical flexibility makes it a valuable tool for retrosynthetic analysis when planning the synthesis of intricate molecular targets. youtube.com

The SCN group can be readily transformed through various chemical reactions. For example:

Reduction of the thiocyanate group can yield the corresponding thiol (mercaptophenol derivative), which is a key functional group in many biologically active molecules and can participate in disulfide bond formation or act as a potent nucleophile.

Hydrolysis leads to the formation of thiocarbamates, as previously mentioned. wikipedia.org

Conversion to thioethers can be achieved by reaction with organometallic reagents.

Transformation into trifluoromethylthiolates (SCF3) is a modern synthetic conversion of high interest in medicinal chemistry, as the SCF3 group can significantly enhance a drug's metabolic stability and lipophilicity. nih.gov

These transformations allow chemists to introduce a sulfur atom at a specific position in a molecule via the relatively stable thiocyanate precursor and then convert it to the desired functionality late in the synthetic sequence. nih.govnih.gov

Table 3: Functional Group Interconversions of the Aryl Thiocyanate Moiety

| Starting Group | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| -SCN (Thiocyanate) | Reduction (e.g., NaBH4, LiAlH4) | -SH (Thiol) |

| -SCN (Thiocyanate) | H2SO4, then H2O | -S-C(=O)NH2 (Thiocarbamate) |

| -SCN (Thiocyanate) | TMSCF3, CsF | -SCF3 (Trifluoromethylthiolate) |

| -SCN (Thiocyanate) | NaN3, ZnCl2 | Thiotetrazole |

Catalytic Roles of this compound and its Derivatives in Chemical Transformations

While this compound itself is primarily used as a reagent, its derivatives, particularly metal complexes, have potential applications in catalysis. The thiocyanate ligand (SCN⁻) is well-known in coordination chemistry and can bind to a variety of transition metals to form stable complexes. wikipedia.orgresearchgate.net

These metal-thiocyanate complexes can function as catalysts in various chemical transformations. acs.orgnih.gov For example, certain inorganic metal thiocyanates are being explored as catalysts for reactions like polyurethane foam formation and water photo-oxidation. acs.orgnih.gov A derivative of the title compound could be a phosphine (B1218219) ligand bearing the 4-methoxyphenyl group, which, in concert with a metal and a separate thiocyanate ligand, forms a catalytically active species. Such complexes are investigated for cross-coupling reactions, hydrogenations, and other industrially relevant processes.

Although direct catalytic use of this compound is not widely documented, its ability to generate derivatives that are catalytically active underscores its indirect importance in the field of catalysis. The development of novel catalysts based on thiocyanate coordination chemistry remains an active area of research. acs.orgnih.gov

Q & A

What are the established synthetic routes for thiocyanic acid, 4-methoxyphenyl ester, and what reaction conditions optimize yield?

Basic Research Question

Thiocyanic acid aryl esters are typically synthesized via nucleophilic substitution or condensation reactions. For 4-methoxyphenyl derivatives, a common approach involves reacting 4-methoxyphenol with thiocyanogen (SCN)₂ or potassium thiocyanate (KSCN) in the presence of an activating agent like iodine or bromine. For example, analogous thiocyanate esters (e.g., phenyl esters) are synthesized using arylisothiocyanates and hydrazonoyl halides in dimethylformamide (DMF) with potassium hydroxide as a base . Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

How is the structure of this compound characterized using spectroscopic methods?

Basic Research Question

Structural confirmation relies on a combination of techniques:

- NMR :

- ¹H NMR : The methoxy group (OCH₃) appears as a singlet (~δ 3.8 ppm), while aromatic protons (4-methoxyphenyl) show splitting patterns consistent with para-substitution.

- ¹³C NMR : The thiocyanate carbon (S–C≡N) resonates at ~110–120 ppm, distinct from isothiocyanate isomers .

- IR Spectroscopy : The SCN group exhibits a sharp ν(C≡N) stretch near 2150 cm⁻¹ and ν(C–S) at 650–750 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SCN or methoxy groups) .

How does the electron-donating methoxy group influence the reactivity of the thiocyanate ester in nucleophilic substitution reactions?

Advanced Research Question

The para-methoxy group activates the aromatic ring via electron donation, increasing the electrophilicity of the thiocyanate sulfur. This enhances reactivity in nucleophilic substitutions (e.g., with amines or thiols) compared to unsubstituted phenyl esters. Key considerations:

- Mechanistic Studies : Kinetic experiments (e.g., monitoring reaction rates under varying pH/temperature) reveal transition states stabilized by resonance from the methoxy group.

- Competitive Reactions : Compare reactivity with meta- or ortho-substituted analogs to isolate electronic vs. steric effects .

What strategies are recommended for resolving contradictions in reported spectroscopic data for thiocyanate esters?

Advanced Research Question

Contradictions often arise from isomerization (thiocyanate vs. isothiocyanate) or solvent effects. Methodological solutions include:

- Dynamic NMR : Detect rotational barriers or tautomerism in the SCN group.

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles in S–C≡N).

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) .

What are the current gaps in toxicity data for thiocyanic acid esters, and how can researchers address these gaps?

Advanced Research Question

No peer-reviewed toxicity studies exist for thiocyanic acid or its 4-methoxyphenyl ester, as noted in EPA assessments . To address this:

- In Silico Models : Use tools like QSAR to predict acute toxicity based on structural analogs (e.g., methyl thiocyanate).

- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) and metabolic stability (e.g., liver microsomes).

- Ecotoxicity Studies : Assess environmental persistence via hydrolysis rate measurements under varied pH/temperature .

How can the stability of this compound be evaluated under different storage and reaction conditions?

Advanced Research Question

Stability studies should focus on:

- Thermal Degradation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Hydrolytic Stability : Monitor hydrolysis rates in aqueous buffers (pH 2–12) using HPLC or UV-Vis spectroscopy.

- Light Sensitivity : Conduct accelerated photodegradation tests (e.g., under UV light) to assess photolytic pathways .

What analytical challenges arise in quantifying thiocyanic acid esters in complex matrices, and how can they be mitigated?

Advanced Research Question

Challenges include matrix interference and low volatility. Solutions involve:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the ester from biological/environmental samples.

- Chromatography : Use reverse-phase HPLC with a phenyl-hexyl column and MS detection (LC-MS/MS) for sensitivity.

- Internal Standards : Deuterated analogs (e.g., d₃-methoxy derivatives) improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.